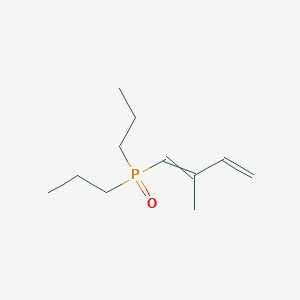
4-Nitrosobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrosobenzophenone is an organic compound with the molecular formula C13H9NO2. It is a derivative of benzophenone, where a nitroso group (-NO) is attached to the para position of one of the phenyl rings. This compound is known for its distinctive yellow to light brown crystalline appearance and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrosobenzophenone can be synthesized through several methods. One common approach involves the nitration of benzophenone followed by reduction. The nitration process typically uses concentrated nitric acid and sulfuric acid to introduce a nitro group (-NO2) to the benzophenone. This is followed by a reduction step using reagents such as tin and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrosobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-nitrobenzophenone.
Reduction: It can be reduced to form 4-aminobenzophenone.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitroso group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: 4-Nitrobenzophenone.
Reduction: 4-Aminobenzophenone.
Substitution: Various substituted benzophenone derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-Nitrosobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as a photoinitiator in UV-curing applications
Wirkmechanismus
The mechanism of action of 4-Nitrosobenzophenone involves its ability to undergo redox reactions. The nitroso group can participate in electron transfer processes, making it a useful probe in studying redox-active enzymes and pathways. It can also form reactive intermediates that interact with biological molecules, providing insights into enzyme catalysis and inhibition .
Vergleich Mit ähnlichen Verbindungen
Benzophenone: The parent compound, used widely in organic synthesis and as a photoinitiator.
4-Nitrobenzophenone: An oxidized form of 4-Nitrosobenzophenone, used in similar applications.
4-Aminobenzophenone: A reduced form, used in the synthesis of pharmaceuticals and dyes.
Uniqueness: this compound is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly valuable in redox chemistry and as a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
63064-03-9 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
(4-nitrosophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H9NO2/c15-13(10-4-2-1-3-5-10)11-6-8-12(14-16)9-7-11/h1-9H |
InChI-Schlüssel |
UMBUOMCYBHZZFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(2-Phenyl-1,3-benzothiazol-5-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14499478.png)
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B14499482.png)
![2-(4-Chlorophenoxy)-1-[4-(prop-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14499488.png)



![15,18,21-Trioxa-1,5,9,13-tetrathiadispiro[5.1.5~8~.9~6~]docosane](/img/structure/B14499522.png)


![Naphtho[2,3-b]furan-4-methanol, 9-methoxy-3,5-dimethyl-](/img/structure/B14499545.png)

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)

